molecular formula C16H19BrN2O2 B5062870 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione

1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione

Cat. No. B5062870
M. Wt: 351.24 g/mol
InChI Key: ULWFSIFMPIIIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione, also known as BCPAO, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. BCPAO is a pyrrolidine derivative that has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammation response. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research has been the analgesic properties of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can reduce pain by inhibiting the production of prostaglandins, which are molecules that contribute to the sensation of pain. This makes 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione a potential candidate for the treatment of chronic pain.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is responsible for the production of prostaglandins, which are molecules that contribute to inflammation and pain. 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione inhibits the production of prostaglandins by blocking the activity of COX.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione has been shown to have antioxidant properties. Studies have shown that 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione can scavenge free radicals, which are molecules that can damage cells and contribute to the development of diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its relatively simple synthesis method. This makes it an attractive candidate for further research and development. However, one of the limitations of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. One area of research could be the development of novel formulations that improve the solubility and bioavailability of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione. Another area of research could be the investigation of the potential of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione as a treatment for cancer, as its antioxidant properties make it a potential candidate for the prevention and treatment of cancer. Additionally, further research could be conducted on the mechanism of action of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione to better understand its effects on inflammation and pain.

Synthesis Methods

The synthesis of 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione involves the reaction of 4-bromobenzaldehyde with cyclohexylamine and pyrrolidine-2,5-dione. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain pure 1-(4-bromophenyl)-3-(cyclohexylamino)-2,5-pyrrolidinedione.

properties

IUPAC Name

1-(4-bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWFSIFMPIIIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

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